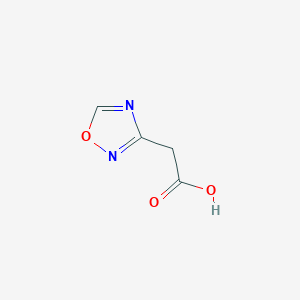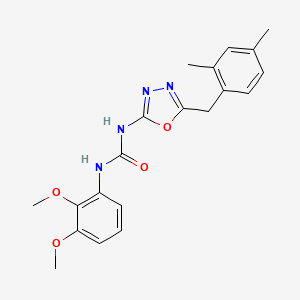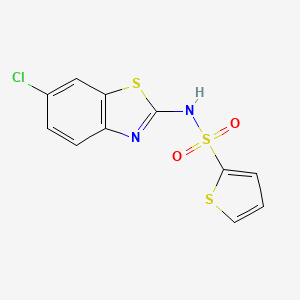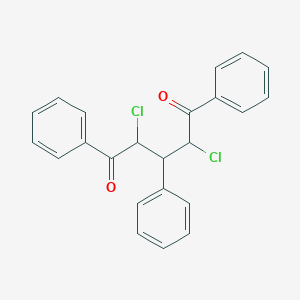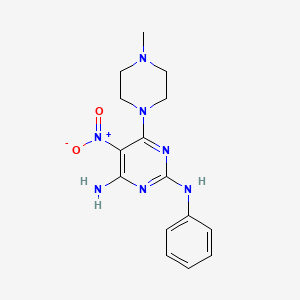
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a heterocyclic compound that contains a piperazine ring, a nitro group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves the reaction of 4-methylpiperazine with a suitable pyrimidine derivative. One common method involves the use of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid, which reacts with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to form an acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the reduced form of the compound with the nitro group converted to an amino group.
Substitution: The major products depend on the electrophile used and the specific reaction conditions.
Aplicaciones Científicas De Investigación
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with specific receptors or signaling pathways to exert its anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with potential anti-tubercular activity.
Uniqueness
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its nitro group, piperazine ring, and phenyl group contribute to its diverse range of applications in medicinal chemistry and other fields.
Propiedades
Número CAS |
676154-82-8 |
|---|---|
Fórmula molecular |
C15H19N7O2 |
Peso molecular |
329.36 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H19N7O2/c1-20-7-9-21(10-8-20)14-12(22(23)24)13(16)18-15(19-14)17-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H3,16,17,18,19) |
Clave InChI |
HYMXUMITAWFVRX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Solubilidad |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
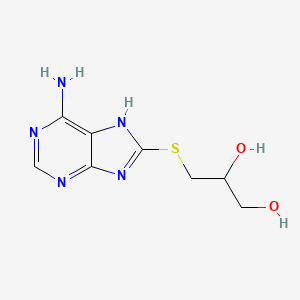

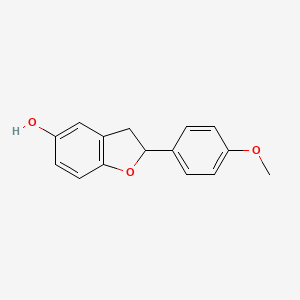
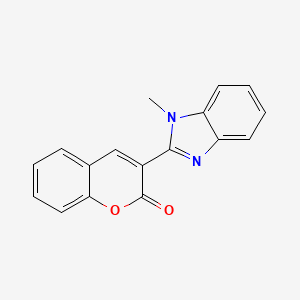
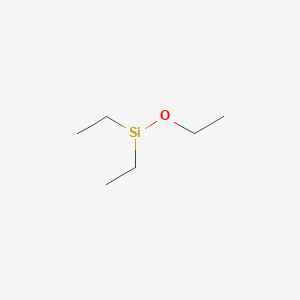
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
